molecular formula C17H18O3 B2391900 2,6-Dimethylphenyl 2-ethoxybenzoate CAS No. 448253-98-3

2,6-Dimethylphenyl 2-ethoxybenzoate

Cat. No.: B2391900
CAS No.: 448253-98-3
M. Wt: 270.328
InChI Key: YIGGZZBCBJPTSK-UHFFFAOYSA-N
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Description

It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 2-ethoxybenzoate typically involves the esterification of 2,6-dimethylphenol with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

2,6-Dimethylphenyl 2-ethoxybenzoate possesses unique properties that make it valuable for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dimethylphenyl 2-ethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl benzoate
  • 2-Ethoxybenzoic acid
  • 2,6-Dimethylphenol

Comparison

Compared to similar compounds, 2,6-Dimethylphenyl 2-ethoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-4-19-15-11-6-5-10-14(15)17(18)20-16-12(2)8-7-9-13(16)3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGGZZBCBJPTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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